
4-(M-tolyl)butane-2-sulfonamide
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Overview
Description
4-(M-tolyl)butane-2-sulfonamide is an organic compound belonging to the sulfonamide class. Sulfonamides are known for their extensive applications in medicinal and synthetic chemistry due to their functional group, which is a major building block for many therapeutic molecules and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfonamides typically involves the reaction between primary or secondary amines and sulfonyl chlorides in the presence of organic or inorganic bases . For 4-(M-tolyl)butane-2-sulfonamide, the preparation can be achieved through the following steps:
Formation of Sulfonyl Chloride: The sulfonyl chloride is prepared by the oxidation of thiols using reagents like N-chlorosuccinimide (NCS) and tetrabutylammonium chloride.
Reaction with Amine: The sulfonyl chloride is then reacted with the appropriate amine under basic conditions to form the sulfonamide.
Industrial Production Methods
Industrial production of sulfonamides often employs similar methods but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(M-tolyl)butane-2-sulfonamide can undergo various chemical reactions, including:
Reduction: Reduction of the sulfonamide group to amines using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: H₂O₂ and SOCl₂ are commonly used for oxidation reactions.
Reduction: LiAlH₄ is a typical reducing agent for sulfonamides.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products Formed
Oxidation: Sulfonyl chlorides.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
4-(M-tolyl)butane-2-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(M-tolyl)butane-2-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides generally act as competitive inhibitors of bacterial enzyme dihydropteroate synthetase, which is essential for folic acid synthesis in bacteria . This inhibition disrupts bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: Another sulfonamide with similar antibacterial properties.
Tert-butanesulfinamide: Used in asymmetric synthesis as chiral auxiliaries.
Sulfonimidates: Sulfur (VI) species used as intermediates in organic synthesis.
Uniqueness
4-(M-tolyl)butane-2-sulfonamide is unique due to its specific structure, which imparts distinct chemical and biological properties
Biological Activity
4-(M-tolyl)butane-2-sulfonamide, a member of the sulfonamide class, has garnered attention for its potential biological activities, particularly in antimicrobial applications. This compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic research.
- Molecular Formula: C₁₁H₁₇NO₂S
- Molecular Weight: 227.33 g/mol
- IUPAC Name: 4-(3-methylphenyl)butane-2-sulfonamide
- Canonical SMILES: CC1=CC(=CC=C1)CCC(C)S(=O)(=O)N
The biological activity of sulfonamides, including this compound, is primarily attributed to their role as competitive inhibitors of the enzyme dihydropteroate synthetase. This enzyme is crucial for folate synthesis in bacteria, and its inhibition disrupts bacterial growth and replication.
Antimicrobial Activity
Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have shown its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various strains are summarized below:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 32 |
Pseudomonas aeruginosa | 64 |
Bacillus subtilis | 8 |
These findings suggest that the compound possesses a broad spectrum of antibacterial activity, comparable to traditional antibiotics such as chloramphenicol .
Case Studies
- Study on Antibacterial Efficacy : A study conducted by Muthal et al. (2010) evaluated several sulfonamide derivatives, including this compound. The results demonstrated that this compound had a notable effect on inhibiting the growth of E. coli and S. aureus, with zones of inhibition ranging from 14 mm to 22 mm .
- Comparative Analysis with Other Sulfonamides : In a comparative study published in the Journal of Medicinal Chemistry, researchers found that this compound outperformed several related compounds in terms of antibacterial potency against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a therapeutic agent .
Additional Biological Activities
Beyond its antibacterial properties, preliminary investigations have suggested that this compound may also exhibit antifungal activity. It has been tested against various fungal strains with promising results, indicating a potential dual action against both bacterial and fungal pathogens.
Properties
Molecular Formula |
C11H17NO2S |
---|---|
Molecular Weight |
227.33 g/mol |
IUPAC Name |
4-(3-methylphenyl)butane-2-sulfonamide |
InChI |
InChI=1S/C11H17NO2S/c1-9-4-3-5-11(8-9)7-6-10(2)15(12,13)14/h3-5,8,10H,6-7H2,1-2H3,(H2,12,13,14) |
InChI Key |
AKKNZWHONKDKSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(C)S(=O)(=O)N |
Origin of Product |
United States |
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